molecular formula C13H8N4O4 B13790918 N,N'-Methanetetraylbis(4-nitroaniline) CAS No. 738-66-9

N,N'-Methanetetraylbis(4-nitroaniline)

Cat. No.: B13790918
CAS No.: 738-66-9
M. Wt: 284.23 g/mol
InChI Key: JYGXGJKTQJJNCG-UHFFFAOYSA-N
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Description

N,N’-Methanetetraylbis(4-nitroaniline) is an organic compound characterized by the presence of two 4-nitroaniline groups connected via a methanetetrayl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Methanetetraylbis(4-nitroaniline) typically involves the reaction of 4-nitroaniline with formaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, where the methanetetrayl bridge is formed by the reaction of formaldehyde with the amino groups of 4-nitroaniline .

Industrial Production Methods

Industrial production of N,N’-Methanetetraylbis(4-nitroaniline) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N,N’-Methanetetraylbis(4-nitroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Methanetetraylbis(4-nitroaniline) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Methanetetraylbis(4-nitroaniline) involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Methanetetraylbis(4-nitroaniline) is unique due to its methanetetrayl bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not observed in its similar compounds .

Properties

CAS No.

738-66-9

Molecular Formula

C13H8N4O4

Molecular Weight

284.23 g/mol

InChI

InChI=1S/C13H8N4O4/c18-16(19)12-5-1-10(2-6-12)14-9-15-11-3-7-13(8-4-11)17(20)21/h1-8H

InChI Key

JYGXGJKTQJJNCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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